N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-3-20-8(21-4-2)7-14-10(17)9-11(18)15-13-16(12(9)19)5-6-22-13/h5-6,8,18H,3-4,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRBFKPCONGQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production suitable for commercial applications .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur and 5-oxo group are primary oxidation sites.
Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack, while 5-oxo group oxidation involves radical intermediates under strong acidic conditions .
Reduction Reactions
The 5-oxo group and unsaturated bonds are reducible.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → 25°C, 2 h | 5-Hydroxy derivative | 78% | |
| H₂ (1 atm), Pd/C, EtOAc, 25°C | Partial saturation of thiazole ring | 62% |
Key Limitation : Over-reduction may lead to ring-opening in the thiazolo[3,2-a]pyrimidine system .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions.
3.1. Electrophilic Aromatic Substitution
| Position | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| C-3 | Br₂ (1 eq), AcOH, 50°C | 3-Bromo derivative | 55% | |
| C-8 | HNO₃/H₂SO₄, 0°C | 8-Nitro derivative | 40% |
3.2. Nucleophilic Substitution
| Site | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Carboxamide NH | RNH₂, DCC, DMAP, CH₂Cl₂ | Transamidated derivatives | 65–90% | |
| Diethoxyethyl group | H₃O⁺, H₂O, reflux | Hydrolysis to aldehyde | 88% |
Notable Feature : The diethoxyethyl group undergoes acid-catalyzed hydrolysis to generate reactive aldehyde intermediates .
Cyclization and Ring-Opening Reactions
The diethoxyethyl chain facilitates intramolecular cyclization.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Intramolecular cyclization | PTSA, toluene, reflux | 7-Membered lactam ring | 72% | |
| Thiazole ring-opening | NH₂NH₂·H₂O, EtOH, 80°C | Pyrimidine-thiol intermediate | 50% |
Mechanistic Pathway : Cyclization proceeds via hemiaminal formation, followed by dehydration .
Hydrolysis Reactions
The carboxamide and diethoxyethyl groups are hydrolytically labile.
| Site | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Carboxamide | 6M HCl, reflux, 6 h | 6-Carboxylic acid | 95% | |
| Diethoxyethyl | H₂SO₄ (10%), H₂O, 60°C | Aldehyde + 2 eq EtOH | 90% |
Kinetic Data : Carboxamide hydrolysis follows pseudo-first-order kinetics with at pH 1 .
Functionalization of the 7-Hydroxy Group
This group undergoes O-alkylation and acylation.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methylation | MeI, K₂CO₃, acetone, reflux | 7-Methoxy derivative | 82% | |
| Acetylation | Ac₂O, pyridine, 25°C | 7-Acetoxy derivative | 75% |
Regioselectivity : Steric hindrance from the thiazole ring directs reactions to the 7-position .
Photochemical Reactions
UV irradiation induces unique transformations.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| UV (254 nm), O₂, MeCN | Thiazole ring cleavage → pyrimidine-5-sulfonic acid | 30% |
Mechanism : Singlet oxygen generation leads to sulfoxide formation and subsequent C–S bond cleavage .
Scientific Research Applications
Structure and Composition
The compound has the following molecular formula: . Its structure includes a thiazolo[3,2-a]pyrimidine ring, which is known for contributing to various biological activities. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have shown that N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrates cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
This compound also shows promising antimicrobial activity. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Antidiabetic Effects
Recent investigations have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives in managing diabetes. These compounds may enhance insulin sensitivity and glucose uptake in peripheral tissues, thus offering a therapeutic avenue for type 2 diabetes management .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may act as neuroprotective agents. They are being studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Synthesis Overview
| Step | Description |
|---|---|
| Reactants | Thiazolo-pyrimidine precursor + Diethoxyethylamine |
| Conditions | Temperature-controlled reaction |
| Yield | Typically above 70% |
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research project focused on testing the antimicrobial properties of synthesized thiazolo[3,2-a]pyrimidines against clinical isolates of E. coli and S. aureus. The findings revealed that certain derivatives showed potent activity with minimum inhibitory concentrations comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives
Structural and Functional Group Variations
Key structural differences among related compounds lie in substituents at positions 3, 5, 6, and 7, as well as the presence of fused rings. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Solubility : The diethoxyethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF), whereas methoxyphenyl or bromophenyl substituents increase hydrophobicity .
- Stability : The carboxamide group in the target compound offers greater hydrolytic stability compared to ester derivatives (e.g., ethyl carboxylates in ), which are prone to enzymatic cleavage.
- Crystallinity : Bromine and methoxy groups facilitate distinct crystal packing via halogen/hydrogen bonding, as seen in π-halogen interactions in , whereas the target compound’s hydroxyl group may form intramolecular H-bonds .
Biological Activity
N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused ring system that contributes to its biological activity. The presence of the diethoxyethyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazolo-pyrimidine core followed by functionalization to introduce the diethoxyethyl group and the carboxamide functionality.
Antitumor Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cervical Adenocarcinoma (HeLa Cells) : The compound demonstrated potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Sorafenib .
- Prostate Cancer (PC3 Cells) : Moderate activity was observed, suggesting potential for further development in prostate cancer treatment .
Antibacterial and Antifungal Activity
Thiazolo[3,2-a]pyrimidine derivatives have also shown promising antibacterial properties:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 8 to 16 μM .
- Antifungal Activity : Some derivatives have exhibited antifungal effects against common pathogens.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been identified as a selective inhibitor of certain enzymes involved in tumor progression.
- Receptor Modulation : The compound may act on NMDA receptors as a positive allosteric modulator .
- Oxidative Stress Induction : Some studies suggest it induces oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study 1 : A comparative analysis of various thiazolo derivatives revealed that those with specific substitutions exhibited superior cytotoxicity against HeLa cells compared to others.
- Study 2 : Investigated the antibacterial properties where compounds showed significant inhibition against E. coli and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,3-a]pyrimidine-6-carboxamide and related analogs?
Methodological Answer:
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, ethyl esters of similar compounds are synthesized via a one-pot reaction between 2-aminothiazole derivatives and tricarbonyl methane intermediates under acidic conditions (e.g., acetic acid) . The diethoxyethyl carboxamide substituent may be introduced via nucleophilic acyl substitution or amidification of a preformed carboxylic acid intermediate. Key steps include:
- Cyclization : Heating at 80–100°C in ethanol or DMF to form the thiazolo-pyrimidine core.
- Functionalization : Post-synthetic modification (e.g., alkylation or amidation) to attach the diethoxyethyl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/water .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, C=O and N–H groups in related compounds show key hydrogen bonds with R factors < 0.06 .
- NMR spectroscopy : and NMR identify proton environments (e.g., diethoxyethyl CH signals at δ 3.4–3.6 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] or [M+Na]) with accuracy < 5 ppm.
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1680–1720 cm, O–H at 3200–3500 cm) .
Advanced: How can discrepancies between experimental (X-ray) and computational (DFT) bond angles be resolved?
Methodological Answer:
Discrepancies often arise from crystal packing forces or solvent effects not accounted for in gas-phase DFT calculations. To address this:
Include solvent effects : Use polarizable continuum models (PCM) in DFT to mimic the crystalline environment.
Compare torsion angles : Analyze deviations in flexible regions (e.g., diethoxyethyl group) using software like Mercury .
Validate with Hirshfeld surfaces : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain geometric distortions .
Example: In ethyl 7-methyl-3-oxo-5-phenyl derivatives, C17–C18 bond angles differed by 2° between SCXRD and DFT due to crystal packing .
Advanced: What strategies optimize reaction yields for introducing the diethoxyethyl carboxamide moiety?
Methodological Answer:
- Activation of carboxylic acid : Use EDCI/HOBt or DCC to form an active ester intermediate before reacting with N-(2,2-diethoxyethyl)amine.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidification .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
Yield improvements (from ~45% to 70%) have been reported for analogous compounds using these methods .
Basic: How does hydrogen bonding influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonds between hydroxyl/carboxamide groups and adjacent molecules stabilize the crystal lattice. For example:
- O–H···O interactions : The 7-hydroxy group forms bonds with carbonyl oxygen (O1···H–O distance ~2.0 Å) .
- N–H···O bonds : The carboxamide N–H donates to methoxy or ester oxygen acceptors (e.g., N2–H···O3 in related structures) .
These interactions create 1D chains or 2D sheets, as seen in ethyl 2-(4-carboxybenzylidene) analogs .
Advanced: How can computational modeling predict the reactivity of this compound for derivative synthesis?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For thiazolo-pyrimidines, the C6-carboxamide is often reactive toward alkylation .
- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., hydroxyl oxygen) for electrophilic attack.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization. Software like AutoDock Vina can simulate binding affinities .
Advanced: What experimental controls are critical when analyzing conflicting NMR data for diastereomers?
Methodological Answer:
- Variable-temperature NMR : Resolve overlapping signals by exploiting differences in rotational barriers (e.g., diethoxyethyl group rotation).
- COSY/NOESY : Identify through-space correlations to distinguish cis/trans configurations.
- Chiral derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for clear separation .
Example: Ethyl 2-(2-fluorobenzylidene) derivatives showed split signals in NMR at 298 K, resolved at 233 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
